molecular formula C8H14O2 B14525860 4-Ethyl-1-hydroxyhex-4-en-3-one CAS No. 62672-76-8

4-Ethyl-1-hydroxyhex-4-en-3-one

Cat. No.: B14525860
CAS No.: 62672-76-8
M. Wt: 142.20 g/mol
InChI Key: JBGFYIRHRUELGJ-UHFFFAOYSA-N
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Description

4-Ethyl-1-hydroxyhex-4-en-3-one is an aliphatic ketone with a hydroxyl group at position 1, a conjugated enone system (C4–C5 double bond), and an ethyl substituent at position 4. Its IUPAC name reflects a six-carbon chain (hex-) with a ketone (3-one), a hydroxyl (-1-hydroxy), and an unsaturated bond (4-en). This compound’s unique structure confers reactivity typical of enones (e.g., Michael addition) and hydroxyketones (e.g., hydrogen bonding).

Properties

CAS No.

62672-76-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

4-ethyl-1-hydroxyhex-4-en-3-one

InChI

InChI=1S/C8H14O2/c1-3-7(4-2)8(10)5-6-9/h3,9H,4-6H2,1-2H3

InChI Key

JBGFYIRHRUELGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C(=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-hydroxyhex-4-en-3-one can be achieved through various methods. One common approach involves the aldol condensation of ethyl ketone with an aldehyde, followed by dehydration and reduction steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-hydroxyhex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-1-hydroxyhex-4-en-3-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-hydroxyhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-Ethylhexan-3-one

4-Ethylhexan-3-one (CAS 6137-12-8) is a saturated analog lacking the hydroxyl group and double bond. Key differences include:

Property 4-Ethyl-1-hydroxyhex-4-en-3-one (Hypothetical) 4-Ethylhexan-3-one ()
Functional Groups Hydroxyl, ketone, enone Ketone, ethyl group
Polarity High (due to -OH and conjugated enone) Moderate (alkyl-dominated)
Reactivity Susceptible to nucleophilic attack at enone Less reactive (saturated chain)
Handling Hazards Potential irritant (hydroxyl group) Flammable liquid (no -OH)

The hydroxyl group in this compound increases its solubility in polar solvents compared to 4-ethylhexan-3-one. The enone system also enhances its utility in cycloaddition reactions, unlike the saturated analog.

Hydroxyketone Analogs (e.g., Acetol)

Acetol (1-hydroxypropan-2-one) shares a hydroxyl-ketone motif. However, the ethyl and enone groups in this compound introduce steric hindrance and extended conjugation, altering:

  • Stability : Longer carbon chains reduce volatility.
  • Acidity : The α-hydrogen to the ketone is less acidic due to electron-donating ethyl groups.

Enone Derivatives (e.g., 3-Penten-2-one)

Simple enones like 3-penten-2-one exhibit similar conjugate addition reactivity. However, the hydroxyl group in this compound may facilitate hydrogen bonding in catalytic applications, a feature absent in non-hydroxylated enones.

Research Findings and Data Gaps

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